molecular formula C26H32N4O4 B14103839 1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide

Cat. No.: B14103839
M. Wt: 464.6 g/mol
InChI Key: DRGWIXHNZJBCFM-UHFFFAOYSA-N
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Description

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrazole ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide involves multiple steps, including the formation of the pyrazole ring, the attachment of the methoxyphenyl group, and the incorporation of the piperidine ring. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Incorporation of the Piperidine Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-microbial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H32N4O4/c1-16-22(34-15-14-30-12-10-19(11-13-30)26(27)32)9-8-21(25(16)31)24-23(17(2)28-29-24)18-4-6-20(33-3)7-5-18/h4-9,19,31H,10-15H2,1-3H3,(H2,27,32)(H,28,29)

InChI Key

DRGWIXHNZJBCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=C(C=C3)OC)C)OCCN4CCC(CC4)C(=O)N

Origin of Product

United States

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